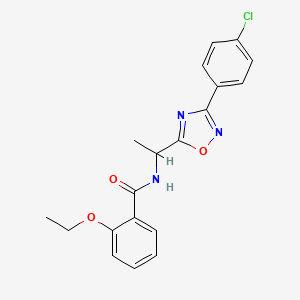
N-((5-(4-(Benzyloxy)phenyl)thiophen-2-yl)methyl)-2-chloropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-(4-(Benzyloxy)phenyl)thiophen-2-yl)methyl)-2-chloropyrimidin-4-amine, commonly known as BPTP, is a chemical compound that has gained significant attention in the field of scientific research. BPTP belongs to the class of kinase inhibitors and has been studied extensively for its potential therapeutic applications.
Mechanism of Action
BPTP acts as a kinase inhibitor by binding to the active site of the kinase enzyme and preventing its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. BPTP has been found to selectively inhibit certain kinases, making it a promising candidate for targeted therapy.
Biochemical and Physiological Effects:
BPTP has been found to have significant effects on cellular signaling pathways, leading to changes in cellular behavior. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also modulating the immune system and reducing inflammation. BPTP has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
BPTP has several advantages for lab experiments, including its high potency and selectivity for certain kinases. However, BPTP also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several potential future directions for BPTP research. One area of interest is its potential use in combination therapy with other cancer treatments. Another area of research is the development of novel BPTP analogs with improved selectivity and potency. Additionally, further studies are needed to fully understand the potential therapeutic applications of BPTP and its mechanisms of action.
Synthesis Methods
BPTP can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis involves the use of thiophene, chloropyrimidine, and benzyl bromide, which are reacted under controlled conditions to produce BPTP as the final product.
Scientific Research Applications
BPTP has been studied for its potential use in cancer therapy. It has been found to inhibit the activity of certain kinases that are involved in cancer cell proliferation, making it a potential candidate for cancer treatment. BPTP has also been studied for its anti-inflammatory properties and its ability to modulate the immune system.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-((5-(4-(Benzyloxy)phenyl)thiophen-2-yl)methyl)-2-chloropyrimidin-4-amine involves the reaction of 2-chloro-4-(methylamino)pyrimidine with N-((5-bromo-2-thienyl)methyl)-4-(4-(benzyloxy)phenyl)thiazol-5-amine, followed by deprotection of the benzyl group using hydrogenation.", "Starting Materials": [ "2-chloro-4-(methylamino)pyrimidine", "N-((5-bromo-2-thienyl)methyl)-4-(4-(benzyloxy)phenyl)thiazol-5-amine" ], "Reaction": [ "Step 1: React 2-chloro-4-(methylamino)pyrimidine with N-((5-bromo-2-thienyl)methyl)-4-(4-(benzyloxy)phenyl)thiazol-5-amine in the presence of a base such as potassium carbonate in DMF at elevated temperature to form N-((5-(4-(benzyloxy)phenyl)thiophen-2-yl)methyl)-2-chloropyrimidin-4-amine.", "Step 2: Deprotect the benzyl group using hydrogenation in the presence of a catalyst such as palladium on carbon and hydrogen gas to obtain the final product, N-((5-(4-(benzyloxy)phenyl)thiophen-2-yl)methyl)-2-chloropyrimidin-4-amine." ] } | |
CAS RN |
2412500-73-1 |
Product Name |
N-((5-(4-(Benzyloxy)phenyl)thiophen-2-yl)methyl)-2-chloropyrimidin-4-amine |
InChI Key |
BCSIFOAVKITWKH-UHFFFAOYSA-N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,5-dimethoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718655.png)

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7718685.png)

![N-ethyl-2-methyl-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide](/img/structure/B7718699.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718707.png)

![N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7718712.png)

![4-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7718717.png)



